

Introduction: Delineating a Peripherally Selective Antagonist

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Compound of Interest

Compound Name: *Methylatropine*

CAS No.: 57-69-2

Cat. No.: B1225892

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Methylatropine bromide, a semisynthetic derivative of the naturally occurring tropane alkaloid atropine, represents a cornerstone tool in cholinergic pharmacology.[1] Structurally, it is the quaternary ammonium salt of atropine, a modification that profoundly alters its pharmacokinetic profile while retaining potent antimuscarinic activity.[2][3] This guide offers a detailed exploration of **methylatropine** bromide, dissecting its molecular architecture, physicochemical characteristics, and pharmacological behavior. We will examine the causal relationships between its structure and its function, particularly its hallmark feature: peripheral selectivity. By delving into its mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals working with cholinergic systems.

Molecular Architecture and Stereochemistry

The defining characteristic of **methylatropine** bromide is the permanent positive charge on its nitrogen atom, which fundamentally dictates its biological disposition. This feature is a direct result of the quaternization of the tertiary amine present in its parent compound, atropine.

IUPAC Name: (1R,3s,5S)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide[4]

The molecule is comprised of several key components:

- **Tropane Core:** A bicyclic [3.2.1] amine structure that forms the rigid scaffold of the molecule.
- **Tropic Acid Moiety:** An aromatic acid esterified to the 3-hydroxyl group of the tropane ring. This component is crucial for binding to the muscarinic receptor.
- **Quaternary Ammonium Head:** The nitrogen atom of the tropane ring is methylated, resulting in a permanently charged N,N-dimethyl-8-azoniabicyclo[3.2.1]octan-8-ium cation. This cationic head is essential for the molecule's high affinity for the anionic site of the muscarinic receptor.[5]
- **Bromide Anion:** A counter-ion that balances the positive charge of the quaternary ammonium group.

Stereochemistry is critical to the molecule's activity. Atropine itself is a racemic mixture of D- and L-hyoscyamine; only the L-isomer possesses significant antimuscarinic activity.[3] The stereochemical integrity of the tropic acid and tropane components is maintained in **methylatropine** bromide.

Caption: 2D structure of **Methylatropine** Bromide.

Physicochemical Properties

The quaternization of the nitrogen atom renders **methylatropine** bromide a highly polar and water-soluble compound. This contrasts sharply with atropine, which, as a tertiary amine, has greater lipid solubility. This difference in polarity is the primary reason for their distinct pharmacokinetic profiles.

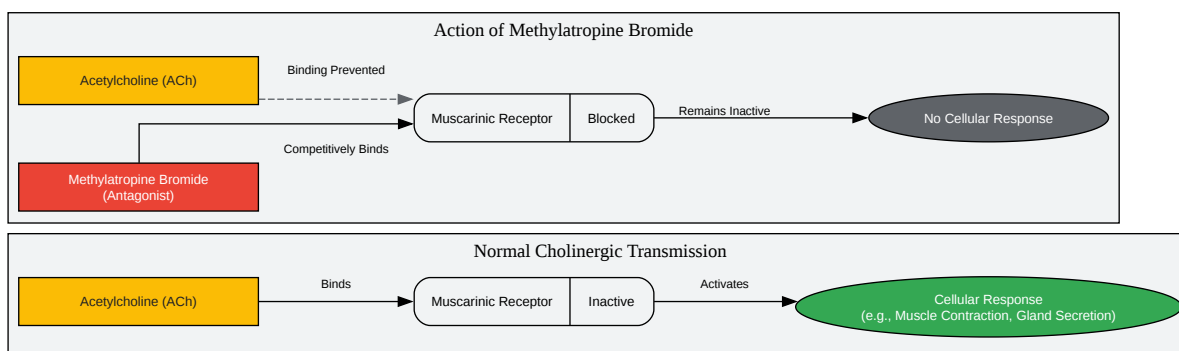
Property	Value	Source
Molecular Formula	C ₁₈ H ₂₆ BrNO ₃	[4][6]
Molecular Weight	384.31 g/mol	[4][6][7]
Appearance	Crystalline solid / White to off-white powder	[4][7][8]
Melting Point	222-223 °C	[7]
Solubility	Soluble in water (1000 mg/mL), slightly soluble in alcohol. Almost insoluble in chloroform and ether.	[7][9]
CAS Number	2870-71-5	[4][6]

Pharmacology: A Focus on Peripheral Muscarinic Blockade

Mechanism of Action

Methylatropine bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] It binds reversibly to these receptors, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and eliciting a response. This antagonism is not selective for any specific muscarinic receptor subtype (M1-M5).[10] Its high affinity is demonstrated by a very low IC₅₀ value of <0.1 nM in radioligand binding assays.[4][9]

The key to its mechanism is the blockade of parasympathetic nervous system signals at the effector organs.[11] By occupying the mAChRs, it effectively inhibits responses to cholinergic nerve stimulation.



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Caption: Competitive antagonism at the muscarinic receptor.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic effects of **methylatropine** bromide are characteristic of a peripheral antimuscarinic agent:

- Cardiovascular: It produces a stronger positive chronotropic effect (increased heart rate) than atropine sulfate at equivalent doses.[12]
- Exocrine Glands: It potently reduces secretions, leading to a pronounced drying of the mouth (xerostomia).[4][12]
- Ocular: It causes pupil dilation (mydriasis).[4]
- Gastrointestinal: It acts as an antispasmodic, reducing intestinal cramping.

The most critical aspect of its pharmacokinetics is its limited ability to cross the blood-brain barrier (BBB).[3] The permanent positive charge on the quaternary nitrogen makes the

molecule highly hydrophilic and unable to readily diffuse across the lipid-rich membranes of the BBB. This makes it a peripherally restricted drug, contrasting with the tertiary amine atropine, which can penetrate the central nervous system (CNS) and cause side effects like confusion or delirium.[3] This property is invaluable in research for isolating and studying peripheral versus central cholinergic effects.

Structure-Activity Relationship (SAR)

The transition from atropine (a tertiary amine) to **methylatropine** (a quaternary amine) is a classic example of how a minor structural modification can dramatically alter a drug's properties.

- **The Cationic Head:** The quaternary ammonium group is essential for high-affinity binding to the anionic site of the muscarinic receptor.[5] While protonation at physiological pH allows tertiary amines like atropine to form a cationic head, the permanent charge on **methylatropine** ensures a constant and strong electrostatic interaction with the receptor.
- **Peripheral Selectivity:** The permanent charge is the primary determinant of its inability to cross the BBB, conferring its peripheral selectivity.[3]
- **Ester and Hydroxyl Groups:** The ester group and the hydroxyl group on the tropic acid moiety are critical for binding. The ester contributes to the binding affinity, while the hydroxyl group is thought to form a hydrogen bond with the receptor surface.[5][13]

Key Experimental Methodologies

Characterizing **methylatropine** bromide requires a combination of analytical and pharmacological techniques to confirm its structure, purity, and biological activity.

Purity and Identity Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **methylatropine** bromide and quantifying it in various matrices.[14]

Exemplary Protocol: Purity Determination by HPLC

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for example, a buffered aqueous solution mixed with an organic solvent like acetonitrile. The exact composition

depends on the column and specific impurities being targeted.

- Standard Solution Preparation: Accurately weigh a reference standard of **methylatropine** bromide and dissolve it in the mobile phase or a suitable solvent to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Dissolve the test sample of **methylatropine** bromide in the same solvent to a concentration within the calibration range.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm).^[14]
 - Injection Volume: 10-20 μ L.
- Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the test sample.
- Data Interpretation: The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks. The concentration can be calculated from the calibration curve.

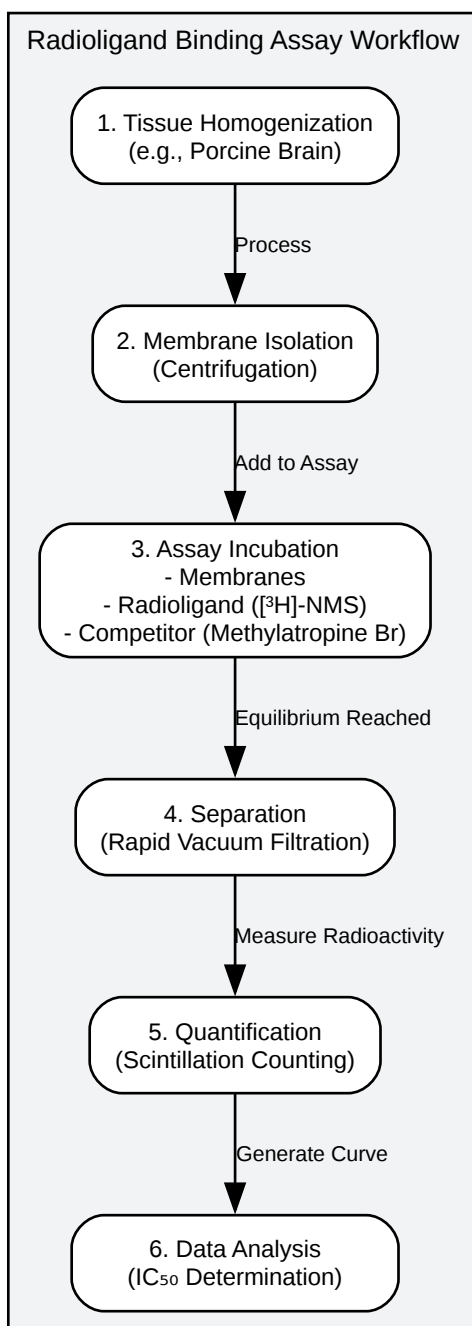
Pharmacological Characterization: Radioligand Binding Assay

To determine the binding affinity (K_i or IC_{50}) of **methylatropine** bromide for muscarinic receptors, a competitive radioligand binding assay is the gold standard.

Exemplary Protocol: Competitive mAChR Binding Assay

- Tissue Preparation: Homogenize a tissue rich in muscarinic receptors (e.g., porcine brain membranes) in a suitable buffer.^[4] Centrifuge the homogenate to isolate the membrane fraction containing the receptors.

- Assay Setup: In a series of tubes, combine:
 - The prepared membrane suspension.
 - A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
 - Increasing concentrations of unlabeled **methylatropine** bromide (the competitor).
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
- Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The receptors and bound ligand are trapped on the filter.
- Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (**methylatropine** bromide) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of **methylatropine** bromide that inhibits 50% of the specific radioligand binding).



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Methylatropine bromide is a potent, non-selective, and peripherally restricted muscarinic acetylcholine receptor antagonist. Its molecular structure, defined by the quaternary ammonium

ation, is directly responsible for its high affinity for muscarinic receptors and its inability to significantly penetrate the central nervous system. This unique combination of properties makes it an indispensable pharmacological tool for elucidating the roles of peripheral cholinergic pathways and for therapeutic applications where central side effects of antimuscarinics must be avoided. The robust analytical and in vitro methodologies available allow for its precise characterization, ensuring its reliable use in research and development.

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